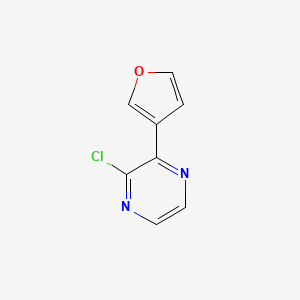

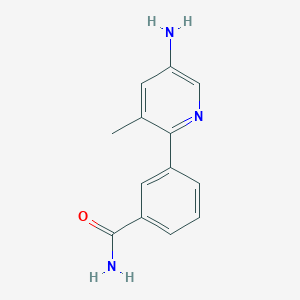

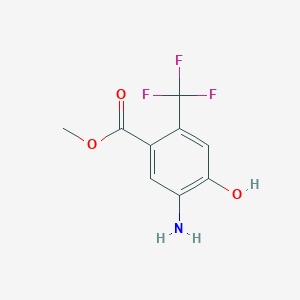

![molecular formula C10H16N2O B1467056 2-(Azetidin-3-ilcarbonil)-2-azabiciclo[2.2.1]heptano CAS No. 1495209-76-1](/img/structure/B1467056.png)

2-(Azetidin-3-ilcarbonil)-2-azabiciclo[2.2.1]heptano

Descripción general

Descripción

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Asimétrica

El compuesto sirve como un intermedio clave en la síntesis asimétrica de estructuras similares a productos naturales. Utilizando adiciones de Michael asimétricas organocatalizadas, se puede transformar en productos con alto rendimiento y relaciones enantioméricas. Este proceso es crucial para crear compuestos con configuraciones quirales específicas, que a menudo se requieren para la actividad biológica .

Andamiaje de Productos Naturales

Debido a su similitud estructural con ciertos productos naturales, este compuesto se utiliza como andamiaje en la síntesis de análogos complejos de productos naturales. Estos andamiajes son esenciales para el desarrollo de nuevos fármacos que imitan las actividades biológicas de los compuestos naturales .

Organocatálisis

En la organocatálisis, este compuesto se puede emplear para facilitar reacciones de cicloadición [4 + 2]. Este es un paso fundamental en la síntesis de biciclo[2.2.1]heptano-1-carboxilatos, que se encuentran en varios compuestos bioactivos y candidatos a fármacos .

Funcionalización de la Cabeza de Puente

La estructura del compuesto permite reacciones controladas de apertura de puente, que son un método para introducir grupos funcionales en la posición de la cabeza de puente. Esto es particularmente valioso para la síntesis de compuestos donde el carbono de la cabeza de puente es un sitio clave de interacción biológica .

Catálisis Enantioselectiva

Se puede utilizar para desarrollar catalizadores enantioselectivos que son esenciales para producir versiones de enantiómeros únicos de moléculas quirales. Estos catalizadores son cada vez más importantes en la industria farmacéutica, donde la demanda de enantiómeros puros es alta debido a sus mejores perfiles de eficacia y seguridad .

Descubrimiento de Fármacos

La estructura bicíclica única de este compuesto lo convierte en un candidato para programas de descubrimiento de fármacos. Su capacidad para imitar ciertos marcos de productos naturales significa que podría ser la base para nuevas terapias .

Desarrollo de Metodología Sintética

Los investigadores utilizan este compuesto para desarrollar nuevas metodologías sintéticas. Su versatilidad en transformaciones químicas lo convierte en un excelente modelo para probar nuevas reacciones y procesos catalíticos .

Química Medicinal

En química medicinal, el compuesto se utiliza para crear análogos de moléculas biológicamente activas. Modificando su estructura, los químicos pueden mejorar las propiedades de estas moléculas, como su potencia, selectividad y perfiles farmacocinéticos .

Mecanismo De Acción

Target of Action

It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Mode of Action

It’s known that similar compounds can inhibit the growth of certain plants .

Biochemical Pathways

It’s known that similar compounds can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction .

Pharmacokinetics

It’s known that similar compounds have been studied for their high-energy density properties .

Result of Action

It’s known that similar compounds have been designed and studied theoretically for their high-energy density properties .

Action Environment

It’s known that similar compounds have been studied theoretically for their properties under various conditions .

Análisis Bioquímico

Biochemical Properties

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) and other enzymes involved in cell wall synthesis . The compound’s interaction with PBPs, for instance, inhibits their function, which is essential for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial cell walls, making it a potential candidate for antibacterial therapies .

Cellular Effects

The effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PBPs can lead to the inhibition of cell wall synthesis in bacteria, resulting in cell lysis and death . Additionally, the compound has been shown to affect the stability and function of various cellular proteins, further influencing cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PBPs, inhibiting their activity and preventing the synthesis of essential cellular components . This inhibition can lead to the accumulation of intermediates and the disruption of normal cellular processes. The compound’s unique structure allows it to fit precisely into the active sites of these enzymes, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

2-azabicyclo[2.2.1]heptan-2-yl(azetidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c13-10(8-4-11-5-8)12-6-7-1-2-9(12)3-7/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFBDXWMLAUOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

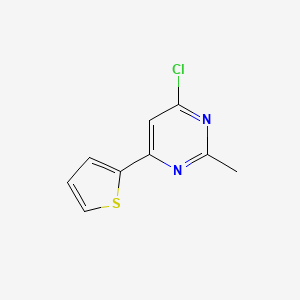

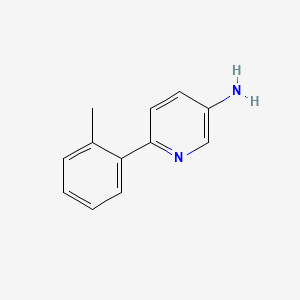

![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)

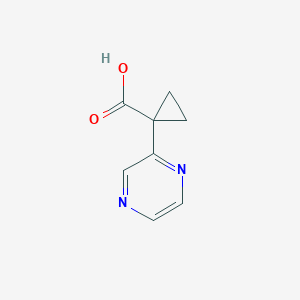

![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)

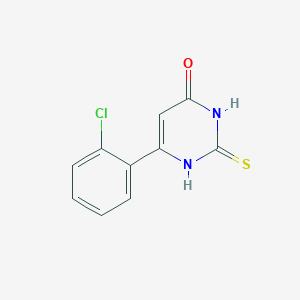

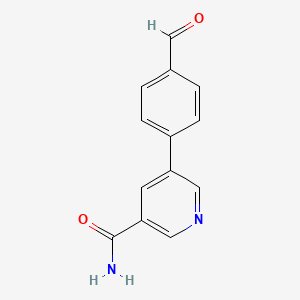

![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)

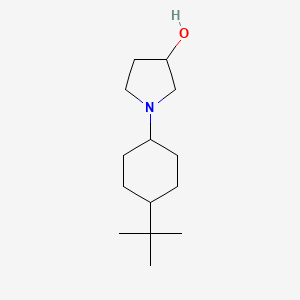

![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)

![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)